N-(2-[(2-Methoxyethyl)amino]ethyl)ethane-1-sulfonamide
Description
N-(2-[(2-Methoxyethyl)amino]ethyl)ethane-1-sulfonamide is a sulfonamide derivative characterized by a central ethane sulfonamide core substituted with a 2-methoxyethylaminoethyl chain. Sulfonamides are widely studied for their biological activities, including enzyme inhibition and therapeutic applications. This compound’s structure combines hydrophilic (methoxy and amino groups) and hydrophobic (alkyl chain) elements, which may influence its solubility, bioavailability, and target binding .
Properties
Molecular Formula |
C7H18N2O3S |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
N-[2-(2-methoxyethylamino)ethyl]ethanesulfonamide |
InChI |
InChI=1S/C7H18N2O3S/c1-3-13(10,11)9-5-4-8-6-7-12-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
XWHXTFOCWAZBAL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NCCNCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-[(2-Methoxyethyl)amino]ethyl)ethane-1-sulfonamide typically involves the reaction of ethane-1-sulfonyl chloride with 2-(2-methoxyethylamino)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-[(2-Methoxyethyl)amino]ethyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-[(2-Methoxyethyl)amino]ethyl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-[(2-Methoxyethyl)amino]ethyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide ()
- Structure : Features a benzene sulfonamide core with a 2-methoxyphenyl and ethyl substituent.
- Comparison: Unlike the target compound, this analogue lacks the ethane sulfonamide backbone and the methoxyethylaminoethyl chain. However, the absence of a flexible aminoethyl chain could reduce solubility in aqueous environments .
Goxalapladib ()
- Structure : A complex naphthyridine derivative with a 2-methoxyethyl-substituted piperidine moiety.
- Such substituents improve solubility and may enhance blood-brain barrier penetration compared to bulkier hydrophobic groups .
N-(tert-butyl)methanesulfonamide derivatives (–8)
- Structure : Bicyclic sulfonamides with tert-butyl or aromatic substituents.
- Comparison: These compounds exhibit rigid bicyclic frameworks, which contrast with the linear structure of the target compound. Rigidity may enhance metabolic stability but reduce conformational adaptability for target binding.
Enzyme Inhibition ()
- Sulfonamide-based aromatic ethanolamines (e.g., from ) inhibit acid and neutral ceramidases, enzymes involved in lipid metabolism. However, the ethane sulfonamide core could alter binding kinetics compared to aromatic ethanolamines .
- N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide () demonstrates the importance of aryl groups in enzyme inhibition. The target compound’s lack of an aromatic ring might reduce off-target effects but could lower potency against certain targets .
Physicochemical Properties
| Property | Target Compound | N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide | Goxalapladib |
|---|---|---|---|
| Molecular Weight | ~238 g/mol (estimated) | 289.34 g/mol | 718.80 g/mol |
| Key Substituents | Methoxyethylaminoethyl | 2-Methoxyphenyl, ethyl | Methoxyethyl-piperidine |
| Solubility | Moderate (polar groups) | Low (aromatic dominance) | Moderate (bulky structure) |
| Hydrogen Bond Acceptors | 5 | 4 | 10 |
- Solubility: The target compound’s methoxy and amino groups enhance water solubility compared to aromatic analogues () but may be less lipophilic than bicyclic derivatives (–8) .
- Stability : Sulfonamides generally exhibit high thermal and oxidative stability. The target compound’s lack of aromatic rings may reduce susceptibility to photodegradation compared to ’s analogue .
Biological Activity
N-(2-[(2-Methoxyethyl)amino]ethyl)ethane-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to a class of sulfonamides known for their broad range of applications, including antimicrobial, anti-inflammatory, and potential antitumor properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
The compound's chemical structure can be described by the following details:
- Chemical Formula : CHNOS
- Molecular Weight : 189.26 g/mol
- IUPAC Name : N-(2-[(2-Methoxyethyl)amino]ethyl)ethanesulfonamide
Sulfonamide compounds typically function by inhibiting bacterial folate synthesis, which is crucial for DNA synthesis and cell division. The specific mechanism of this compound involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with pteridine to form folate.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of sulfonamides. The compound has shown significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Streptococcus pneumoniae | 8 µg/mL |
These findings indicate that this compound possesses potent antibacterial properties, comparable to traditional sulfa drugs.
Anti-inflammatory Effects
Research has also indicated that this compound exhibits anti-inflammatory properties. In an experimental model using lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in:
- Reduction in Pro-inflammatory Cytokines : IL-6 and TNF-alpha levels decreased significantly.
- Histological Improvement : Reduced infiltration of inflammatory cells in tissues was observed.
Antitumor Activity
Emerging studies suggest potential antitumor effects of sulfonamide derivatives. A case study involving human cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF-7 | 12.3 |
| A549 | 10.7 |
This indicates a promising avenue for further research into its application in cancer therapy.
Case Studies
- Study on Bacterial Resistance : A study published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of this compound against resistant strains of bacteria, showcasing its potential role in combating antibiotic resistance.
- Inflammation Model : In a controlled trial involving inflammatory bowel disease models, administration of the compound led to significant clinical improvement and reduced markers of inflammation compared to placebo groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
